

Application Notes and Protocols for High-Throughput Screening of Trifluoromethylpyridine Libraries

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Compound of Interest

Compound Name: 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B164484

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Introduction

Trifluoromethylpyridine (TFMP) scaffolds are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. High-throughput screening (HTS) of TFMP libraries offers a powerful approach to identify novel hit compounds for various therapeutic targets. These application notes provide detailed protocols and data for HTS assays involving TFMP libraries, focusing on kinase and enzyme inhibition, as well as cell proliferation.

Data Presentation

The following tables summarize quantitative data from a representative high-throughput screening campaign of a trifluoromethylpyrimidine library against key kinase targets. This data is presented as a template for the analysis of a trifluoromethylpyridine library screen.

Table 1: Inhibitory Activity of Hit Compounds Against Kinase Targets

Compound ID	Target Kinase	IC50 (nM)
TFMP-001	EGFR	85
TFMP-002	EGFR	120
TFMP-003	PYK2	250
TFMP-004	PYK2	400
TFMP-005	LOXL2	50
TFMP-006	LOXL2	95

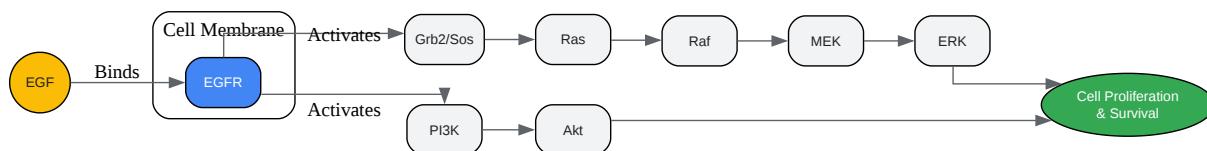
Table 2: Anti-proliferative Activity of Hit Compounds in Cancer Cell Lines

Compound ID	Cell Line	GI50 (μM)
TFMP-001	A549 (NSCLC)	1.2
TFMP-002	A549 (NSCLC)	2.5
TFMP-003	PC-3 (Prostate)	5.8
TFMP-004	PC-3 (Prostate)	8.1

Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

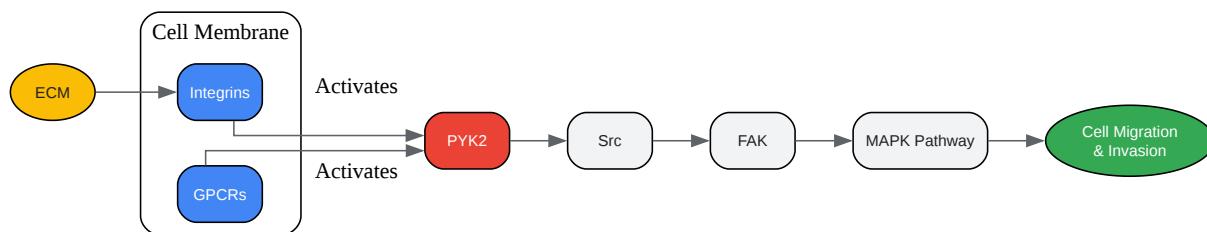
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[\[1\]](#) Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer.[\[1\]](#)

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EGFR Signaling Pathway

Proline-rich Tyrosine Kinase 2 (PYK2) Signaling Pathway

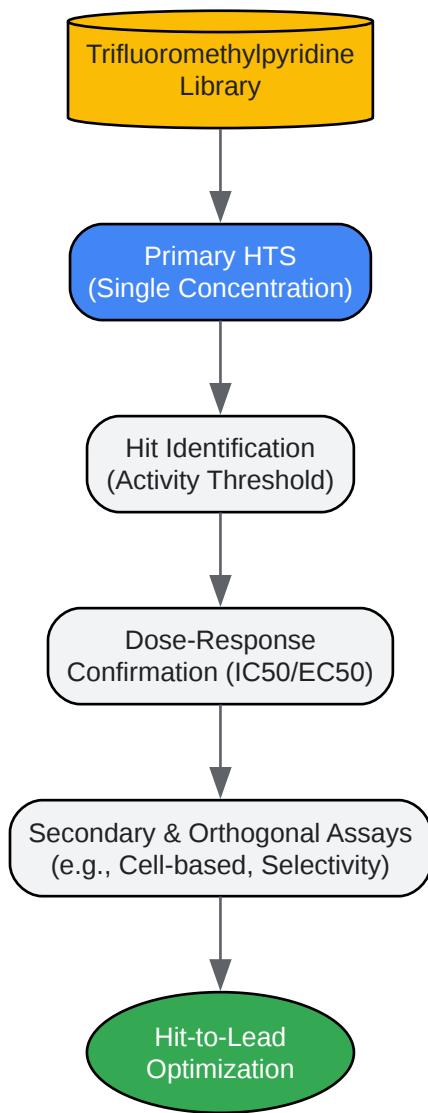
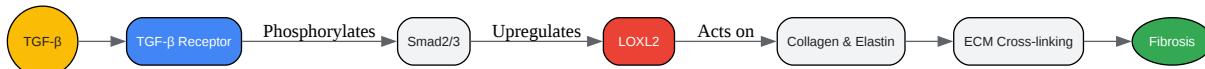
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[1] It is considered a therapeutic target for various diseases, including cancer.[1]

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PYK2 Signaling Pathway

Lysyl Oxidase-Like 2 (LOXL2) Signaling in Fibrosis

LOXL2 is an amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, contributing to the stiffness of the extracellular matrix (ECM).[2] Upregulation of LOXL2 is associated with fibrotic diseases.[2]



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References

- 1. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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